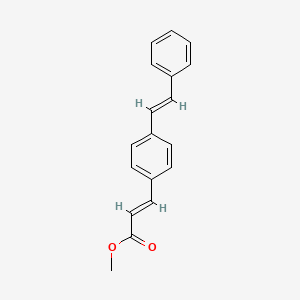
Methyl p-(trans-styryl)-trans-cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl p-(trans-styryl)-trans-cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a styryl group attached to the para position of a cinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the reaction of p-methylcinnamic acid with trans-styryl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl p-(trans-styryl)-trans-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Formation of p-(trans-styryl)benzoic acid.
Reduction: Formation of methyl p-(trans-ethyl)-trans-cinnamate.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Methyl p-(trans-styryl)-trans-cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies related to reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Methyl cinnamate: Similar structure but lacks the styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester instead of a methyl ester.
p-(trans-Styryl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the styryl and cinnamate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93875-39-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChI Key |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















